molecular formula C19H18N2OS2 B2758790 N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide CAS No. 895482-49-2

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide

Cat. No. B2758790
CAS RN: 895482-49-2
M. Wt: 354.49
InChI Key: PLXDCKWOIBLECK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide, also known as DMTA, is a thiazole derivative that has been extensively studied for its potential applications in scientific research. DMTA has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Scientific Research Applications

Antitumor and Anticancer Applications

  • Synthesis and Antitumor Activity : New derivatives of benzothiazole, including compounds related to "N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide", have been synthesized and evaluated for their antitumor activity. These compounds demonstrated considerable anticancer activity against various cancer cell lines, highlighting their potential as therapeutic agents (Yurttaş, Tay, & Demirayak, 2015).
  • Anticancer Activity of Derivatives : Another study focused on the synthesis of acetamide derivatives to investigate their anticancer activities. Specific derivatives showed reasonable anticancer activity, especially against melanoma-type cell lines, underscoring the therapeutic potential of these compounds (Duran & Demirayak, 2012).

Antimicrobial Applications

  • Synthesis and Anti-Microbial Activities : Novel thiazole derivatives have been synthesized and tested for their anti-bacterial and anti-fungal activities. These compounds exhibited significant antimicrobial activities, indicating their potential use in combating microbial infections (Saravanan et al., 2010).

Enzyme Inhibition and Biological Evaluation

  • VEGFR-2 Inhibition for Antiproliferative Effects : Thiadiazol derivatives containing a phenyl urea warhead have been synthesized and evaluated as antiproliferative agents. These compounds, particularly one with a 4-chloro substituent, showed significant cytotoxic effects and inhibited the phosphorylation of VEGFR-2 in cancer cells, suggesting a mechanism for their antiproliferative activity (Toolabi et al., 2022).

properties

IUPAC Name

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS2/c1-13-8-9-15(10-14(13)2)17-11-24-19(20-17)21-18(22)12-23-16-6-4-3-5-7-16/h3-11H,12H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXDCKWOIBLECK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.